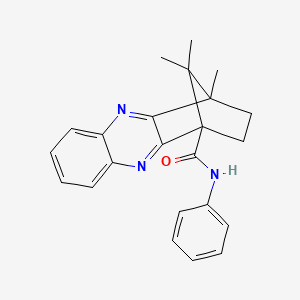

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide

Description

(1R,4S)-4,11,11-Trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a stereoisomeric bicyclic compound featuring a methanophenazine core modified with methyl and phenylcarboxamide substituents. Its molecular formula is C₂₃H₂₅N₃O, with a molecular weight of 359.47 g/mol. The compound is synthesized via stereospecific reactions involving (1S,4R)-1,2,3,4-tetrahydro-1,11,11-trimethyl-1,4-methanophenazine intermediates, as reported by Quirion et al. . Key structural features include:

- Stereochemistry: The (1R,4S) configuration defines spatial arrangement, influencing hydrogen bonding and crystal packing .

- Functional groups: A phenylcarboxamide group at position 1 and three methyl groups at positions 4, 11, and 11.

- Crystallographic data: Orthorhombic crystal system (space group P2₁2₁2₁), with unit cell parameters a = 10.6779 Å, b = 10.7120 Å, c = 11.5207 Å .

Properties

IUPAC Name |

12,15,15-trimethyl-N-phenyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c1-21(2)22(3)13-14-23(21,20(27)24-15-9-5-4-6-10-15)19-18(22)25-16-11-7-8-12-17(16)26-19/h4-12H,13-14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZHWVVWNGREHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the phenazine core: This can be achieved through the condensation of an appropriate diamine with a quinone derivative under acidic conditions.

Introduction of the methano bridge: This step involves the cyclization of the intermediate product to form the methanophenazine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of phenazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of phenazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM . Such findings suggest that (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide may possess similar anticancer properties.

Mechanism of Action

The proposed mechanism involves the modulation of apoptotic pathways. Compounds related to this structure have been shown to upregulate endoplasmic reticulum stress-related proteins while downregulating anti-apoptotic proteins like Bcl-2 . This dual action could make it a candidate for further development in cancer therapeutics.

Materials Science Applications

Nanotechnology

The compound's unique chemical structure allows it to be utilized in the synthesis of nanomaterials. Its phenazine core can facilitate the formation of nanoparticles with specific optical and electronic properties. These nanoparticles can be engineered for applications in drug delivery systems and biosensing technologies .

Particle Engineering

Recent advancements in phenolic-enabled nanotechnology highlight the potential for using this compound in the bottom-up synthesis of nanohybrid materials. The interactions between the phenazine structure and other materials can lead to enhanced stability and functionality in biomedical applications .

Case Studies

Mechanism of Action

The mechanism of action of (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenazine core can intercalate with DNA, disrupting cellular processes and leading to antimicrobial and anticancer effects. Additionally, the compound can modulate signaling pathways by binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (1S,4R)-1,11,11-Trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine N5-Oxide

This enantiomer (molecular formula C₁₆H₁₈N₂O, molecular weight 254.32 g/mol) shares the methanophenazine core but differs in stereochemistry and substituents:

- Stereochemistry : The (1S,4R) configuration alters molecular interactions, as evidenced by distinct bond angles (e.g., N2–C7–C2 = 123.37° vs. N2–C7–C6 = 118.45°) .

- Functional groups : Lacks the phenylcarboxamide group but includes an N5-oxide moiety.

- Crystallography : Similar orthorhombic packing but reduced unit cell volume (V = 1317.76 ų vs. ~1600–1800 ų for carboxamide derivatives) due to smaller substituents .

Table 1: Stereochemical and Structural Comparison

Nitro-Substituted Analog: 3,4-Dihydro-4,11,11-trimethyl-8-nitro-N-[4-(2-phenyldiazenyl)phenyl]carboxamide

This derivative (CAS: 622811-42-1, molecular formula C₂₉H₂₆N₆O₃ , molecular weight 506.6 g/mol ) introduces a nitro group and a phenylazo substituent:

Dichloro-Substituted Analog: 7,8-Dichloro-3,4-dihydro-4,11,11-trimethyl-N-[4-(2-phenyldiazenyl)phenyl]carboxamide

With molecular formula C₂₉H₂₄Cl₂N₆O₂ (molecular weight 560.5 g/mol , CAS: 622822-34-8), this compound features:

- Substituents : Chlorine atoms at positions 7 and 8, which increase molecular polarity and may improve binding affinity in biological systems.

- Structural impact: Chlorine’s steric bulk could distort the methanophenazine core, affecting conformational stability .

Table 2: Comparison with Substituted Derivatives

Key Research Findings

Stereochemical Influence : The (1R,4S) configuration in the target compound optimizes hydrogen-bonding networks (e.g., N–H···O interactions) compared to the N5-oxide analog, enhancing crystalline stability .

Substituent Effects : Nitro and chloro groups in analogs increase molecular weight by 40–60% and alter electronic properties, suggesting tailored applications in materials science or medicinal chemistry .

Synthetic Challenges : The phenylcarboxamide group in the parent compound requires precise stereochemical control during synthesis, unlike simpler N-oxide derivatives .

Biological Activity

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique tetracyclic structure with multiple methyl groups and a phenyl substituent. Its structural complexity contributes to its diverse biological interactions.

Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicate that derivatives of tetrahydroquinoline compounds can scavenge free radicals effectively. Although specific data on this compound is limited, it is reasonable to hypothesize similar antioxidant capabilities based on structural analogs .

Anticancer Properties

Some studies have suggested that tetrahydroquinoline derivatives possess anticancer properties. For example:

- Case Study 1 : A derivative of tetrahydroquinoline was tested against various cancer cell lines and showed significant cytotoxicity (IC50 values in the low micromolar range) .

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in several studies. For instance:

- Case Study 2 : A study on similar methanophenazine derivatives indicated protective effects against oxidative stress-induced neuronal cell death .

- Mechanism : These compounds may exert their effects by enhancing neurotrophic factor signaling and reducing inflammation in neural tissues.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest that:

- Absorption : The compound may exhibit moderate absorption characteristics due to its lipophilic nature.

- Metabolism : Metabolic pathways are likely mediated by cytochrome P450 enzymes.

- Toxicity : Toxicological assessments are necessary to establish safety profiles; however, preliminary data indicate low toxicity in cellular models.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tetrahydroquinoline Derivative A | Anticancer | 5.0 | Apoptosis induction |

| Tetrahydroquinoline Derivative B | Antioxidant | 12.0 | Free radical scavenging |

| Methanophenazine Derivative C | Neuroprotective | 8.5 | Neurotrophic signaling enhancement |

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | Enhances reaction efficiency |

| Reaction Time | 24–48 hours | Maximizes product formation |

| Recrystallization | Ethanol/Methanol | Reduces byproduct contamination |

Basic: How is the crystal structure of this compound validated, and what analytical techniques are prioritized?

Answer:

Crystallographic validation involves:

- Single-crystal X-ray diffraction (SC-XRD) : Determines unit cell parameters (e.g., orthorhombic P222 space group, a = 10.6779 Å, b = 10.7120 Å, c = 11.5207 Å) .

- Hydrogen bonding analysis : Identifies classic N–H···O bonds critical for stabilizing the crystal lattice (e.g., N2–O1 distance: 2.89 Å) .

- Torsion angle measurements : Key angles like C8–C9–C13–C15 (−168.62°) confirm stereochemical configuration .

Q. Table 2: Crystallographic Data

| Parameter | Value | Method |

|---|---|---|

| Space Group | P222 | SC-XRD |

| Unit Cell Volume | 1317.76 ų | SC-XRD |

| Z (molecules/unit) | 4 | SC-XRD |

Advanced: How do stereochemical variations in the methanophenazine core influence reactivity or biological interactions?

Answer:

Stereochemistry dictates molecular interactions and stability:

- Torsion angles : Angles such as N1–C1–C8–N2 (2.7°) and C12–C1–C8–N2 (−173.03°) affect π-π stacking and hydrogen bonding, altering solubility and binding affinity .

- Bond angles : N2–C7–C2 (123.37°) and C8–C9–C10 (102.30°) influence steric hindrance, impacting ligand-receptor docking .

- Comparative studies : Analogous compounds (e.g., dichloro derivatives) show reduced bioactivity due to altered torsion angles .

Advanced: What methodological frameworks guide the resolution of contradictions in crystallographic and spectroscopic data?

Answer:

Contradictions are resolved via:

- Multi-technique validation : Cross-verify SC-XRD with H/C NMR and HRMS to confirm bond assignments .

- Theoretical modeling : Use software like DIAMOND (ver. 4.0) to simulate crystal packing and compare with experimental data .

- Error analysis : Statistical refinement of crystallographic residuals (R1 < 0.05) ensures data reliability .

Guiding Principle : Align observations with conceptual frameworks (e.g., molecular orbital theory) to explain deviations .

Advanced: How can researchers design experiments to probe the compound’s interactions with biological targets?

Answer:

Experimental design should incorporate:

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like HSP90, leveraging torsion angle data .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) under physiological conditions.

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using derivatives with modified substituents (e.g., halogenation) .

Key Consideration : Prioritize analogs with structural similarities (e.g., N-phenyltetrahydronaphthalene derivatives) for comparative studies .

Basic: What analytical techniques are essential for characterizing purity and stereochemical fidelity?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : H/C NMR to verify substituent positions (e.g., N-phenyl resonance at δ 7.2–7.5 ppm) .

- Mass spectrometry : HRMS (ESI+) to confirm molecular weight (theoretical M = 254.32 g/mol) .

Advanced: What role do theoretical frameworks play in interpreting this compound’s reactivity?

Answer:

Theoretical frameworks:

- Hybridize experimental and computational data : Use density functional theory (DFT) to model reaction pathways (e.g., [3+2] cycloadditions).

- Conceptual alignment : Link stereochemical outcomes to frontier molecular orbital (FMO) interactions .

- Validation : Compare computed torsion angles (e.g., C8–C9–C13–C15) with SC-XRD data to refine models .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Light sensitivity : Use amber vials to prevent photodegradation, validated by UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.